molecular formula C25H24N4O5S2 B3305204 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 922837-59-0

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B3305204
CAS No.: 922837-59-0
M. Wt: 524.6 g/mol
InChI Key: FTXPXPAELZWWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a benzothiazole-derived compound featuring a methoxy group at the 6-position of the benzothiazole core. The structure is further modified with a 4-(morpholine-4-sulfonyl)benzamide moiety and an N-[(pyridin-2-yl)methyl] substituent.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-33-20-7-10-22-23(16-20)35-25(27-22)29(17-19-4-2-3-11-26-19)24(30)18-5-8-21(9-6-18)36(31,32)28-12-14-34-15-13-28/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPXPAELZWWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Attachment of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine with a sulfonyl chloride derivative.

    Formation of the Benzamide Structure: The benzamide structure can be formed through the reaction of the benzothiazole derivative with a suitable benzoyl chloride.

    Introduction of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: Substitution reactions may occur at the aromatic rings or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while reduction of the sulfonyl group could produce a sulfide or thiol.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used as a probe to study biological processes involving benzothiazole derivatives.

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several benzothiazole derivatives, as outlined below:

Compound Name Key Substituents Notable Features
Target Compound 6-methoxy benzothiazole, 4-(morpholine-4-sulfonyl)benzamide, N-(pyridin-2-yl)methyl Combines polar morpholine sulfonyl and pyridinylmethyl groups; balanced lipophilicity and solubility
N-[6-(Morpholine-4-sulfonyl)-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)-acetamide 6-morpholine sulfonyl benzothiazole, 2-(2-naphthyloxy)acetamide Bulky naphthyloxy group may reduce membrane permeability; acetamide linker vs. benzamide in target
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-benzenesulfonamide 6-methoxy benzothiazole, 4-methylbenzenesulfonamide (tosyl) Simpler sulfonamide substituent; lower molecular weight and reduced polarity compared to target

Physicochemical Properties

  • Morpholine Sulfonyl : Found in the target and ’s compound, this substituent introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to tosyl groups .
  • Pyridinylmethyl vs. Naphthyloxy : The pyridinylmethyl group in the target may engage in π-π stacking or hydrogen bonding with biological targets, whereas the naphthyloxy group in ’s compound could hinder solubility due to its bulk .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Structure Benzothiazole Benzothiazole Benzothiazole
6-Position Substituent Methoxy Morpholine sulfonyl Methoxy
Amide/Sulfonamide Group 4-(Morpholine-4-sulfonyl)benzamide 2-(2-Naphthyloxy)acetamide 4-Methylbenzenesulfonamide
Additional Substituent N-(Pyridin-2-yl)methyl None None
Predicted Solubility Moderate (polar groups) Low (bulky naphthyloxy) Low (tosyl group)

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC26H26N4O4S2
Molecular Weight522.6 g/mol
Purity95%

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, compounds derived from similar benzothiazole structures have shown promising antibacterial activity against Mycobacterium tuberculosis. In a related study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, indicating strong inhibitory effects .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways. For example, compounds containing the benzothiazole moiety were found to inhibit the activity of certain enzymes involved in cancer progression, suggesting their potential as anticancer agents .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been documented for similar compounds. The sulfonamide group in the structure is known for its enzyme-inhibitory properties, making it a candidate for further exploration in drug development . The specific IC50 values for enzyme inhibition vary across different studies but indicate a trend towards effective inhibition.

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A series of derivatives were synthesized and tested against M. tuberculosis.
    • The most active compounds showed IC90 values ranging from 3.73 to 4.00 µM with low cytotoxicity on human embryonic kidney cells .
  • Anticancer Activity Assessment :
    • Compounds were evaluated for their ability to inhibit cancer cell lines.
    • Significant activity was noted in inhibiting cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies :
    • The compound's ability to inhibit AChE was tested, with results showing promising potency.
    • Comparative studies indicated that modifications in the benzothiazole structure could enhance inhibitory activity against various enzymes .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Interaction : The sulfonyl group may interact with active sites of target enzymes, leading to inhibition.
  • Cellular Uptake : Structural features may facilitate cellular uptake, enhancing bioavailability and efficacy.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in disease pathways.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1: Sulfonation of morpholine at the 4-position using chlorosulfonic acid to generate the morpholine-4-sulfonyl group.
  • Step 2: Coupling the sulfonated morpholine with a substituted benzamide intermediate via nucleophilic aromatic substitution or amide bond formation.
  • Step 3: Introducing the pyridin-2-ylmethyl group via alkylation or reductive amination .

Purity Validation:

  • Use HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
  • Confirm structural integrity via 1H/13C NMR (e.g., characteristic shifts: benzothiazole protons at δ 7.2–8.1 ppm, morpholine sulfonyl at δ 3.6–3.8 ppm) and FT-IR (sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Basic: How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles. For example:

  • Use SHELXL for refinement: Input HKL data from a diffractometer (e.g., Bruker D8 QUEST), apply anisotropic displacement parameters, and validate via R-factor convergence (<5%) .
  • Key metrics: Bond lengths (e.g., C–S in benzothiazole: ~1.74 Å), torsion angles (pyridinylmethyl vs. benzothiazole plane: ~60–80°). Contradictions in data (e.g., disordered morpholine rings) require iterative refinement and electron density mapping .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?

Methodology:

  • Variation Points: Modify substituents on the benzothiazole (e.g., 6-methoxy to 6-fluoro), morpholine sulfonyl (e.g., replace with piperazine sulfonyl), or pyridinylmethyl group (e.g., pyridin-3-yl vs. pyridin-4-yl).
  • Biological Assays: Test against kinase panels (e.g., EGFR, VEGFR2) using in vitro kinase inhibition assays (IC50 determination via ADP-Glo™) .
  • Data Analysis: Correlate structural changes with activity using multivariate regression (e.g., CoMFA/CoMSIA) to identify critical pharmacophores (e.g., sulfonyl group’s electrostatic contribution) .

Advanced: How to address discrepancies in solubility and bioavailability predictions?

Experimental Design:

  • Solubility: Compare computational predictions (e.g., LogP via MarvinSketch) with experimental shake-flask method (aqueous buffer at pH 7.4, 25°C).
  • Bioavailability: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Contradictions arise from unaccounted transporter interactions (e.g., P-gp efflux) or aggregation in solution .
  • Mitigation: Introduce solubilizing groups (e.g., PEG chains) or formulate as nanocrystals .

Advanced: What strategies optimize pharmacological screening for off-target effects?

  • Panel Selection: Use broad-spectrum assays (e.g., Eurofins Pharma’s SafetyScreen44) to assess CYP inhibition, hERG binding, and cytotoxicity (HEK293 cells).
  • Data Interpretation: Apply false-discovery rate (FDR) correction to high-throughput screening (HTS) data. For example, a hit with >50% inhibition at 10 μM requires dose-response validation .
  • Follow-Up: Perform SPR (surface plasmon resonance) to confirm direct binding to off-targets (e.g., serum albumin) .

Advanced: How to resolve conflicting results in in vivo efficacy studies?

Case Example: Discrepancies between rodent and primate models may arise from metabolic differences (e.g., cytochrome P450 isoforms).

  • Approach:
    • Conduct LC-MS/MS to identify major metabolites (e.g., morpholine sulfonyl oxidation).
    • Compare pharmacokinetic (PK) profiles (AUC, Cmax) across species.
    • Use PBPK modeling (e.g., GastroPlus®) to simulate human exposure .
  • Adjustments: Introduce metabolic blockers (e.g., deuterated analogs) or adjust dosing regimens .

Advanced: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA):
    • Treat cells with the compound (1–10 μM, 1 hr).
    • Heat lysates (37–65°C, 3 min) to denature unbound targets.
    • Quantify remaining soluble target via Western blot (e.g., EGFR degradation).
  • BRET (Bioluminescence Resonance Energy Transfer): Engineer cells with NanoLuc-tagged targets; measure energy transfer disruption upon compound binding .

Advanced: What analytical techniques quantify degradation products under stress conditions?

  • Forced Degradation: Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), base (0.1 M NaOH), and oxidants (H2O2).
  • Analysis:
    • UPLC-QTOF-MS : Identify degradation products (e.g., benzothiazole ring cleavage at m/z 245.1).
    • NMR Stability Studies : Track proton environment changes (e.g., loss of methoxy group δ 3.9 ppm signal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.